molecular formula C12H10ClNO B1362477 4-(3-Chlorophenoxy)aniline CAS No. 56705-51-2

4-(3-Chlorophenoxy)aniline

Cat. No.: B1362477
CAS No.: 56705-51-2
M. Wt: 219.66 g/mol
InChI Key: COOTUHZXYCEPGE-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)aniline is an organic compound with the chemical formula C12H10ClNO. It is characterized by a phenoxy group substituted with a chlorine atom at the third position and an aniline group at the fourth position. This compound is a white solid crystal with a distinct smell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with 4-chloronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: Elevated temperatures around 100-150°C

    Reduction: Catalytic hydrogenation or using reducing agents like iron powder and hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

Scientific Research Applications

4-(3-Chlorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of hybrid molecules with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)aniline
  • 4-(Pyridin-3-yloxy)aniline
  • 2-(2,4-Dichlorophenoxy)aniline
  • 3-Chloro-4-(2,4-Dichlorophenoxy)aniline

Uniqueness

4-(3-Chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, the position of the chlorine atom can significantly influence the compound’s interaction with biological targets and its overall efficacy in therapeutic applications .

Properties

IUPAC Name

4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOTUHZXYCEPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205264
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-51-2
Record name 4-(3-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chlorophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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